molecular formula C14H13FN2O B2609842 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide CAS No. 953886-01-6

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide

Cat. No.: B2609842
CAS No.: 953886-01-6
M. Wt: 244.269
InChI Key: YEQITMPHTZZNGH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide, also known as 4-AM-4-F-PBA, is a small molecule fluorinated amide that has a wide range of applications in synthetic chemistry and biomedical research. The compound is a structural isomer of 4-fluoroaniline and is structurally similar to the aniline analogue 4-aminobenzamide. 4-AM-4-F-PBA has been used as a building block for the synthesis of a variety of small molecules, such as peptides, proteins, and oligonucleotides. In addition, it has been used in the synthesis of drugs, fluorescent dyes, and other compounds. It has also been used to study the structure-function relationships of proteins and other biological macromolecules.

Scientific Research Applications

Alzheimer's Disease Research

  • Serotonin 1A Receptors in Alzheimer's Disease : A study utilized a molecular imaging probe similar to 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide for positron emission tomography (PET) imaging. This research aimed at quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. It found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with worsening clinical symptoms and glucose utilization in the brain (Kepe et al., 2006).

Cancer Research

  • Histone Deacetylase Inhibition : A study reported on the synthesis and biological evaluation of various 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as histone deacetylase inhibitors. Some of these compounds were found to inhibit HDAC1 and induce hyperacetylation of histones, upregulate tumor suppressor genes, and inhibit the proliferation of human cancer cells (Fréchette et al., 2008).

Antiviral Research

  • Ebola and Marburg Virus Infections : A study in 2020 discovered new small molecule inhibitors of Ebola virus entry based on the 4-(aminomethyl)benzamide structure. These inhibitors were also effective against Marburg virus and showed good metabolic stability, indicating potential for further development as therapeutic agents for filovirus infections (Gaisina et al., 2020).

Material Science

  • Dimorphism in Non-Centrosymmetric Environments : A study on a compound closely related to this compound, 4-Fluoro-N-(2-fluorophenyl)benzamide, examined its dimorphic behavior in noncentric space groups. This research provided insights into the role of hydrogen bonds and weak intermolecular interactions in crystal formation (Chopra & Row, 2005).

Neuropharmacology

  • Dopamine D2 Receptor Binding : Research into 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics indicates the potential of similar structures in neuropharmacology, particularly in the context of antipsychotic agents (Thurkauf et al., 1995).

Properties

IUPAC Name

4-(aminomethyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQITMPHTZZNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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